1-methyl-2-morpholino-1H-indole-3-carbonitrile
Overview
Description
“1-methyl-2-morpholino-1H-indole-3-carbonitrile” is a chemical compound with the molecular formula C14H15N3O . It is a derivative of indole, which is a heterocyclic compound that is widely used in the synthesis of active molecules .
Synthesis Analysis
The synthesis of indole derivatives, such as “1-methyl-2-morpholino-1H-indole-3-carbonitrile”, often involves multicomponent reactions (MCRs). These are one-step, convergent, and sustainable strategies where more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The molecular structure of “1-methyl-2-morpholino-1H-indole-3-carbonitrile” is based on the indole scaffold, which is a common structure in many biologically active molecules . The specific structure of this compound includes a morpholino group and a carbonitrile group attached to the indole ring .Chemical Reactions Analysis
Indole derivatives, including “1-methyl-2-morpholino-1H-indole-3-carbonitrile”, are often used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Scientific Research Applications
Multicomponent Reactions (MCRs)
1-methyl-2-morpholino-1H-indole-3-carbonitrile (referred to as 1-MMI hereafter) plays a crucial role in multicomponent reactions (MCRs). These reactions involve combining more than two starting materials through covalent bonds to yield a single product. Here’s why 1-MMI is significant in this context:
- Biologically Active Structures : 1-MMI and its derivatives serve as essential chemical precursors for generating biologically active compounds. They contribute to the synthesis of pharmaceutically interesting scaffolds .
Nitroolefins and -Nitroalcohols
1-MMI serves as a reactant for the preparation of nitroolefins and -nitroalcohols via microwave- or ultrasound-assisted Henry reactions. These compounds have diverse applications in organic synthesis .
Quinolinones via Ugi Reaction
In the three-component Ugi reaction, 1-MMI participates as a reactant for the synthesis of quinolinones. Quinolinones are versatile heterocyclic compounds with various biological activities .
-Ketoamides as Dengue Virus Inhibitors
1-MMI derivatives are also involved in the synthesis of -ketoamides, which act as inhibitors of the Dengue virus. These compounds hold promise for antiviral drug development .
Indole Derivatives in Natural Products
The indole nucleus, found in 1-MMI, appears in many natural products. Indole derivatives exhibit diverse biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, and anti-HIV properties .
Sonogashira Cross-Coupling Reactions
The compound methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate (a useful synthon) can be prepared from 1-MMI. It serves as a key reactant in Sonogashira cross-coupling reactions, enabling the construction of complex organic molecules .
Future Directions
Mechanism of Action
Target of Action
1-Methyl-2-morpholino-1H-indole-3-carbonitrile is a derivative of the indole family . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-methyl-2-morpholin-4-ylindole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16-13-5-3-2-4-11(13)12(10-15)14(16)17-6-8-18-9-7-17/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCXQAQJAXOWJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1N3CCOCC3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327502 | |
Record name | 1-methyl-2-morpholin-4-ylindole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665799 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-methyl-2-morpholino-1H-indole-3-carbonitrile | |
CAS RN |
478032-77-8 | |
Record name | 1-methyl-2-morpholin-4-ylindole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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